molecular formula C16H14N2O4S B2547551 Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1207046-93-2

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2547551
CAS No.: 1207046-93-2
M. Wt: 330.36
InChI Key: RJHCJFCDPLEANI-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole Derivatives

Benzo[d]thiazole, a component of various bioactive compounds, highlights its significance in synthetic and medicinal chemistry. An elegant synthesis pathway for methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates showcases the adaptability of these structures as building blocks in drug discovery, offering extensive opportunities for chemical space exploration around the molecule for targeted ligand activity. This innovation underscores the molecule's potential in the development of new therapeutic agents (Durcik et al., 2020).

Photoreactions of Benzimidazole Derivatives

Investigations into the photoreactivity of benzimidazole derivatives in the presence of singlet oxygen reveal the formation of various photolysis products, including thiazole derivatives. This research contributes to a deeper understanding of the chemical behavior of related structures under light-induced conditions, which could be relevant for designing light-responsive therapeutic agents (Mahran et al., 1983).

Anti-Inflammatory and Analgesic Agents from Benzodifuranyl Derivatives

The synthesis of novel benzodifuranyl derivatives, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrates the therapeutic potential of benzothiazole-containing compounds. This work not only expands the chemical diversity of COX-2 inhibitors but also highlights the molecule's role in the development of new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Corrosion Inhibition by Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The study illustrates the molecule's industrial application in protecting metal surfaces, revealing its importance beyond pharmaceuticals into material science (Hu et al., 2016).

Promising Antibacterial Agents

Synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents indicate the molecule's utility in combating bacterial infections. This research emphasizes the critical role of benzothiazole derivatives in addressing antibiotic resistance, offering new avenues for antibiotic development (Palkar et al., 2017).

Properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-8-6-11(9(2)22-8)14(19)18-16-17-12-5-4-10(15(20)21-3)7-13(12)23-16/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCJFCDPLEANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.